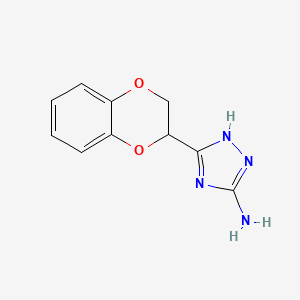

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The “2,3-dihydro-1,4-benzodioxin-2-yl” part suggests the presence of a benzodioxin ring, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and benzodioxin rings. The exact structure, including the positions of the atoms and the configuration of the molecule, would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The 1,2,4-triazole ring is known to participate in various chemical reactions. Similarly, the benzodioxin ring could also be involved in certain reactions .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research has indicated that derivatives of 1,2,4-triazole, including compounds structurally related to 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine, have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial properties, finding some compounds to possess good or moderate activities against various microorganisms (H. Bektaş et al., 2007).

Antitumor Activity

Another area of interest is the antitumor activity of triazole derivatives. Ye Jiao et al. (2015) synthesized a 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine and determined its crystal structure. Preliminary biological tests showed that the compound had good antitumor activity against the Hela cell line (叶姣 et al., 2015).

Antimicrobial and Antifungal Activities

Idrees et al. (2019) reported on the facile synthesis, characterization, and antimicrobial activities of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties. Some compounds exhibited promising antimicrobial activities when compared with the standard drug Chloramphenicol (M. Idrees et al., 2019).

Biofilm Inhibition and Cytotoxicity

Abbasi et al. (2020) synthesized new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and evaluated their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. The results indicated suitable inhibitory action against the biofilms of these bacterial strains, with mild cytotoxicity observed (M. Abbasi et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of this compound is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, sleep, and many other physiological processes .

Mode of Action

The compound acts as a potent and highly-selective full agonist at the serotonin 5-HT1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT1A receptor, mimicking the action of serotonin, and triggers a response .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-10-12-9(13-14-10)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDIUKBUJVKVTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C3=NC(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4H-1,2,4-triazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2840106.png)

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2840113.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2840115.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}but-2-ynamide](/img/structure/B2840121.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)

![3-(5-bromo-2-hydroxyphenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2840127.png)

![N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2840128.png)